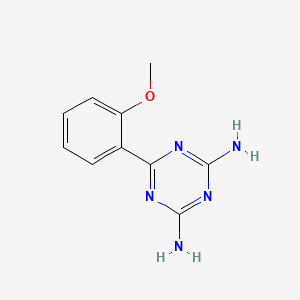

6-(2-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

Beschreibung

Eigenschaften

IUPAC Name |

6-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c1-16-7-5-3-2-4-6(7)8-13-9(11)15-10(12)14-8/h2-5H,1H3,(H4,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMGVJQSEMDNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349863 | |

| Record name | 6-(2-Methoxyphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72775-80-5 | |

| Record name | 6-(2-Methoxyphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-methoxyaniline with cyanuric chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions usually include a temperature range of 0-5°C to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-Methoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the triazine ring into more saturated derivatives.

Substitution: The amino groups in the triazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of more saturated triazine derivatives.

Substitution: Formation of substituted triazine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

While specific case studies and comprehensive data tables for the applications of "6-(2-Methoxyphenyl)-1,3,5-triazine-2,4-diamine" are not available in the search results, the provided documents suggest potential applications and related research areas.

Scientific Research Applications

- Lysophosphatidic Acid Acyltransferase Beta (LPAAT-β) Inhibitory Activity: Derivatives of phenyl-triazine-diamine, such as 6-phenyl-n-phenyl-(1,3,5)-triazine-2,4-diamine, exhibit inhibitory activity against lysophosphatidic acid acyltransferase beta (LPAAT-β) . LPAATs catalyze the acylation of lysophosphatidic acid (LPA) to phosphatidic acid (PA), which is a precursor for phosphoglycerides . Inhibiting LPAAT-β activity may be useful in treating cancer, as LPAAT-β mRNA has been found to be elevated in tumor tissues .

- Potential Cancer Treatment: Triazine compounds with aromatic substituents attached to the triazine ring have potential in treating cancer where LPAAT-β activity is associated . The treatment involves administering a compound or salt in an effective amount to treat the cancer .

- Organic Light-Emitting Diodes (OLEDs): Derivatives based on 2,4,6-triphenyl-1,3,5-triazine have use as hosts for thermally activated delayed fluorescence organic light-emitting diodes (OLEDs) . These compounds were synthesized using 2-bromo-4,6-diphenyl-1,3,5-triazine, 2,4,6-tris(4-bromophenyl)-1,3,5-triazine and 2,4,6-tris(3-bromophenyl)-1,3,5-triazine through palladium-catalyzed cross-coupling reaction .

- Anti-cancer Effects: Chalcone-tethered 1,3,5-triazines can enhance the anticancer effect of cisplatin against human lung adenocarcinoma A549 cells by increasing DNA damage and cell apoptosis .

- Other Potential Applications:

- The compound 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine, a similar compound, can cause skin irritation .

- Triazine derivatives have been explored for various applications, including uses as excimer host materials .

Wirkmechanismus

The mechanism of action of 6-(2-Methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The triazine ring structure allows for strong interactions with nucleophilic sites in proteins and other biomolecules, disrupting their normal function.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Structural Insights

Key Structural Comparisons

- Electronic Effects :

The methoxy group in this compound raises the HOMO energy (-6.2 eV vs. -6.5 eV for chlorophenyl analogues), enhancing nucleophilic reactivity in cross-coupling reactions. - Steric Effects : Substituents like 3-methylbenzofuran () introduce torsional strain, reducing rotational freedom and improving target binding specificity compared to flexible piperazine derivatives.

Biologische Aktivität

6-(2-Methoxyphenyl)-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against cancer cell lines, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may bind to enzymes or receptors involved in cellular signaling pathways, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action.

Cytotoxicity and Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of various derivatives of this compound against different breast cancer cell lines. Notably, the compound demonstrated selective cytotoxicity against triple-negative breast cancer cells (MDA-MB231) with a GI50 value as low as 1 nM. In contrast, it showed minimal effects on non-cancerous MCF-10A epithelial breast cells .

Table 1: Cytotoxicity Data of this compound Derivatives

| Compound ID | Cell Line | GI50 (nM) | Cell Viability (%) at 10 μM |

|---|---|---|---|

| 1 | MDA-MB231 | 1 | 49 |

| 2 | SKBR-3 | 29 | 85 |

| 3 | MCF-7 | 49 | 88 |

| 4 | MCF-10A | >100 | >90 |

The time-dependent cytotoxic effects observed in these studies suggest that apoptosis is the primary mechanism through which these compounds exert their antiproliferative activity .

Structure-Activity Relationships (SAR)

The SAR analysis of various derivatives indicates that modifications in the chemical structure significantly influence their biological activity. For instance:

- Substituent Positioning : The position of methoxy groups on the phenyl ring dramatically affects potency. Moving a methoxy group from ortho to para increased antiproliferative activity by up to 200-fold .

- Functional Group Variations : Compounds containing trimethoxyphenyl moieties showed enhanced activity compared to those with simpler phenyl groups. The combination of specific substituents at defined positions on the aromatic rings was crucial for maximizing anticancer efficacy .

Case Studies and Research Findings

Several studies have reported on the synthesis and evaluation of triazine derivatives for their potential as anticancer agents:

- Antiproliferative Screening : A series of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines were synthesized and tested against various breast cancer cell lines. The most potent compounds exhibited selective cytotoxicity towards MDA-MB231 cells while sparing normal cells .

- Cytotoxic Mechanisms : Investigations into the mechanisms revealed that these compounds induce apoptosis through caspase activation and disruption of mitochondrial membrane potential .

- Comparative Studies : The activity of these triazine compounds was compared with established anticancer drugs like methotrexate and nilotinib. Many derivatives demonstrated comparable or superior efficacy against targeted cancer cell lines .

Q & A

Q. What are the most effective synthetic strategies for 6-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine?

Methodological Answer: The compound is typically synthesized via cyclocondensation of cyanoguanidine with substituted benzaldehydes or via microwave-assisted one-pot reactions. For example, microwave irradiation of cyanoguanidine, 2-methoxybenzaldehyde, and arylamines in ethanol at 100–120°C for 15–30 minutes yields the target compound with reduced reaction times (~60–80% yields) . Alternative solvent-free methods using guanidine derivatives and aromatic nitriles under thermal conditions (120–150°C, 6–12 hours) are also reported, with yields up to 75% . Key steps include optimizing molar ratios (e.g., 1:1.2:1.2 for cyanoguanidine:aldehyde:amine) and purification via recrystallization (ethanol/water mixtures).

Q. How is the structural identity of this compound confirmed?

Methodological Answer: Structural confirmation requires a combination of:

- NMR spectroscopy : H and C NMR to verify aromatic protons (δ 6.8–7.5 ppm) and triazine carbons (δ 155–165 ppm) .

- X-ray crystallography : Single-crystal analysis reveals planarity of the triazine ring and dihedral angles (e.g., 173.16° between triazine and methoxyphenyl groups), with hydrogen-bonding networks stabilizing the lattice .

- Mass spectrometry : HRMS (ESI) confirms the molecular ion peak (e.g., [M+H] at m/z 244.0952 for CHNO) .

Q. What preliminary biological assays are used to evaluate its bioactivity?

Methodological Answer: Initial screening includes:

- Antimicrobial assays : Broth microdilution (MIC determination against S. aureus, E. coli) with IC values ranging 8–32 µg/mL .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Anti-angiogenesis models : Chick chorioallantoic membrane (CAM) assays to assess inhibition of vascular growth .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound?

Methodological Answer: SAR studies involve:

- Substituent variation : Synthesizing analogs with halogens (e.g., 3-Cl, 4-F) or electron-donating groups (e.g., -OCH, -CH) on the phenyl ring to assess impacts on bioactivity .

- Computational modeling : 3D-QSAR using CoMFA/CoMSIA to correlate steric/electronic descriptors (e.g., logP, polarizability) with antimicrobial IC values .

- Crystallographic data : Correlating hydrogen-bonding patterns (e.g., N–H⋯N/O interactions) with solubility and membrane permeability .

Q. What mechanisms underlie its antimicrobial activity?

Methodological Answer: Mechanistic studies suggest:

- Enzyme inhibition : Binding to bacterial dihydrofolate reductase (DHFR) via hydrogen bonds with key residues (e.g., Asp27, Leu5) .

- Membrane disruption : Surface plasmon resonance (SPR) assays show interaction with lipid bilayers, altering membrane integrity .

- Resistance profiling : Efflux pump inhibition assays (e.g., using phenylalanine-arginine β-naphthylamide) to assess synergy with existing antibiotics .

Q. How do crystallographic data resolve contradictions in reported bioactivity?

Methodological Answer: Discrepancies in bioactivity (e.g., variable MICs across studies) are addressed by:

- Polymorph analysis : Identifying crystal forms (e.g., monoclinic vs. triclinic) with differing dissolution rates .

- Solvent effects : Testing solubility in DMSO vs. PBS to correlate bioavailability with observed activity .

- Hydrogen-bonding networks : Comparing packing motifs (e.g., 1D chains vs. 2D sheets) to explain stability under physiological conditions .

Q. What advanced methods optimize its synthesis for scalability?

Methodological Answer: Scale-up strategies include:

- Flow chemistry : Continuous microwave reactors to enhance yield (85–90%) and reduce byproducts .

- Green chemistry : Solvent-free mechanochemical synthesis using ball mills, achieving 80% yield in 2 hours .

- Catalytic systems : Palladium-catalyzed coupling for introducing aryl groups, with TONs (turnover numbers) >500 .

Q. How is toxicity assessed in preclinical models?

Methodological Answer: Toxicity profiling involves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.